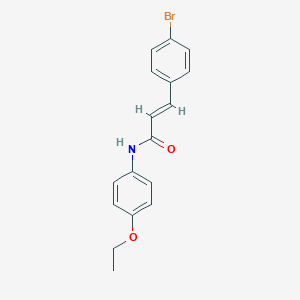![molecular formula C12H13NO5 B330751 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}PROPANOIC ACID](/img/structure/B330751.png)
3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}PROPANOIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}PROPANOIC ACID is a chemical compound with the molecular formula C15H13NO4 and a molecular weight of 271.27 g/mol . This compound is characterized by the presence of a benzodioxole group, which is a common structural motif in various biologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}PROPANOIC ACID typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with an appropriate amine under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation . The resulting intermediate is then subjected to further reactions, such as hydrolysis and oxidation, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzodioxole group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted benzodioxole derivatives .
Applications De Recherche Scientifique
3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}PROPANOIC ACID has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The benzodioxole group is known to interact with enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid: This compound shares a similar benzodioxole group but differs in the rest of its structure.
1,3-Benzodioxole-5-carboxaldehyde: A precursor in the synthesis of 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}PROPANOIC ACID.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity . Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C12H13NO5 |
|---|---|
Poids moléculaire |
251.23 g/mol |
Nom IUPAC |
4-(1,3-benzodioxol-5-ylmethylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C12H13NO5/c14-11(3-4-12(15)16)13-6-8-1-2-9-10(5-8)18-7-17-9/h1-2,5H,3-4,6-7H2,(H,13,14)(H,15,16) |
Clé InChI |
ZGGBPHCYDTUFGI-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCC(=O)O |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


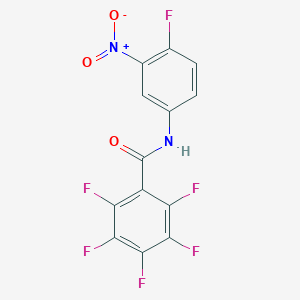
![Isopropyl 2-[({4-nitrophenyl}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B330673.png)

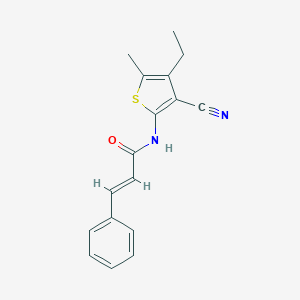
![Dimethyl 2-{[3-(2-thienyl)acryloyl]amino}terephthalate](/img/structure/B330678.png)
![Isopropyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B330679.png)
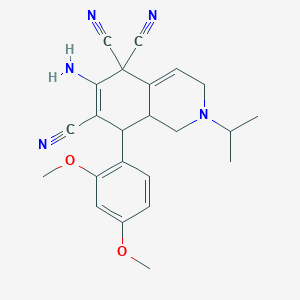
![Ethyl 2-{[3-(4-bromophenyl)acryloyl]amino}benzoate](/img/structure/B330684.png)
![N-[3-(4-bromophenoxy)-5-nitrophenyl]-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B330685.png)
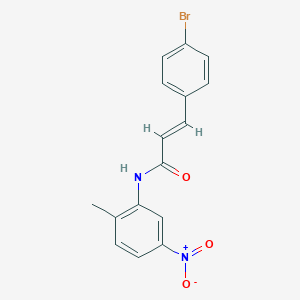
![N-[3-(4-chloro-2-cyclohexylphenoxy)-5-nitrophenyl]-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B330688.png)
![1-(4-Chlorophenyl)-4-[3-(2,6-dichlorophenyl)acryloyl]piperazine](/img/structure/B330689.png)
